![molecular formula C18H27N3O2 B5295689 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride](/img/structure/B5295689.png)
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepines. It is a selective antagonist for the benzodiazepine site on the GABAA receptor. This compound has been widely used in scientific research for its ability to induce specific pharmacological effects.
Wirkmechanismus
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 acts as a competitive antagonist for the benzodiazepine site on the GABAA receptor. It binds to the same site as benzodiazepines, but it does not activate the receptor. Instead, it blocks the effects of benzodiazepines and other compounds that bind to the same site.
Biochemical and physiological effects:
The GABAA receptor is an important target for many drugs that affect the central nervous system. 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 has been shown to modulate the activity of this receptor in various ways. It can block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines, and it can also enhance the activity of GABA, the main inhibitory neurotransmitter in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 has several advantages and limitations for lab experiments. Its selectivity for the benzodiazepine site on the GABAA receptor makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. However, its effects are not limited to the GABAA receptor, and it can also interact with other receptors and ion channels in the brain. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513. One area of interest is the development of more selective antagonists for the benzodiazepine site on the GABAA receptor. Another area of interest is the investigation of the role of this receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Finally, the development of new drugs that target the GABAA receptor, based on the pharmacological effects of 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513, is also an area of active research.
Synthesemethoden
The synthesis of 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 involves the reaction of 4-amino-N-benzylbutanamide with ethyl 4-chloroacetoacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 has been extensively used in scientific research to study the pharmacological effects of benzodiazepines. It is a selective antagonist for the benzodiazepine site on the GABAA receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-16-14-20(17(22)9-6-11-19)12-10-18(23)21(16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNQBYGMKAVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.